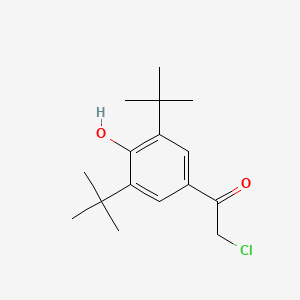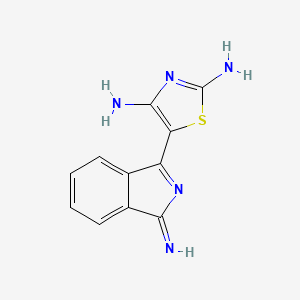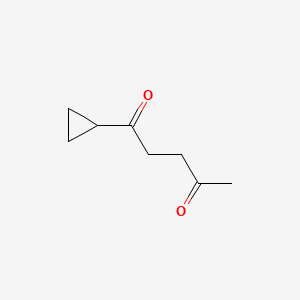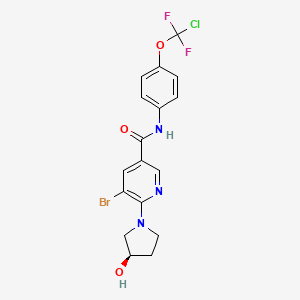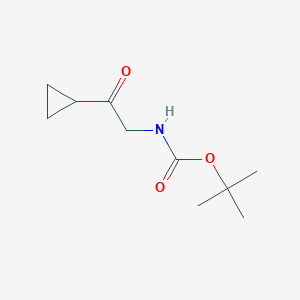
tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate
描述
tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate is an organic compound with a unique structure that includes a cyclopropyl group, a carbamic acid ester, and a tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate typically involves the reaction of cyclopropyl ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent product quality and high efficiency.
化学反应分析
Types of Reactions
tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced compounds.
科学研究应用
tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopropyl ketone derivatives: Compounds with similar cyclopropyl groups and ketone functionalities.
Carbamic acid esters: Other esters of carbamic acid with different alkyl or aryl groups.
Tert-butyl esters: Compounds with tert-butyl ester groups and varying core structures.
Uniqueness
tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate is unique due to its combination of a cyclopropyl group, a carbamic acid ester, and a tert-butyl ester. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(12)7-4-5-7/h7H,4-6H2,1-3H3,(H,11,13) |
InChI 键 |
PJIXQWIHKHFDLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(=O)C1CC1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

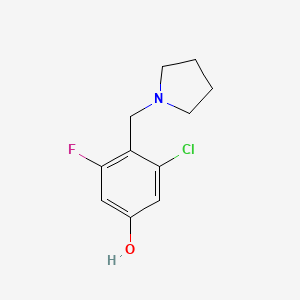
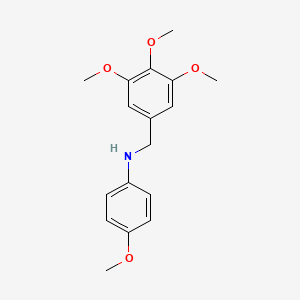
![3-[[4-[1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid](/img/structure/B8667479.png)
![3-[(s)-Amino(4-chlorophenyl)methyl]benzonitrile](/img/structure/B8667480.png)
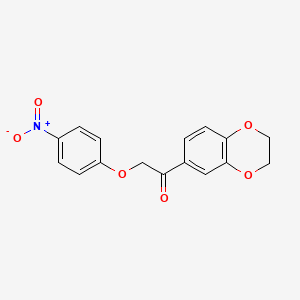
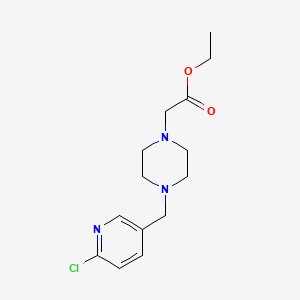
![1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-, methyl ester](/img/structure/B8667492.png)
![4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline](/img/structure/B8667499.png)
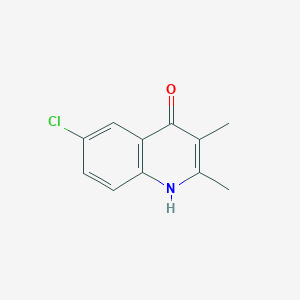
![Cyclohepta[b]pyrrole](/img/structure/B8667514.png)
